molecular formula C10H20N2O4S B2555508 Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate CAS No. 2411179-87-6

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate

Cat. No. B2555508
M. Wt: 264.34
InChI Key: OZAUXLGLSGKFTL-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a chiral compound that is commonly used in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

Asymmetric Synthesis of Amines

  • Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate is used in the asymmetric synthesis of amines, utilizing N-tert-butanesulfinyl imines as intermediates. These imines are prepared from tert-butanesulfinamide and are used for the synthesis of a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).

Medicinal Chemistry and Drug Development

Coupling Reactions in Organic Synthesis

  • It is utilized in palladium-catalyzed coupling reactions with arylboronic acids to produce various substituted pyridine derivatives, demonstrating its versatility in organic synthesis (Wustrow & Wise, 1991).

Structural and Molecular Studies

  • The compound has been used in the synthesis of Schiff base compounds, characterized using spectroscopic methods and X-ray crystallographic analysis, providing insights into molecular and crystal structures (Çolak et al., 2021).

Chiral Catalysis

  • It is involved in chiral Brønsted acid catalysis, particularly in asymmetric Mannich-type reactions. This showcases the compound's role in the synthesis of chiral compounds with potential applications in pharmaceuticals (Hashimoto et al., 2011).

NMR Research

  • The tert-butyl group of related compounds provides an excellent NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities (Chen et al., 2015).

properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-5-7(11)8(6-12)17(4,14)15/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAUXLGLSGKFTL-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate

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